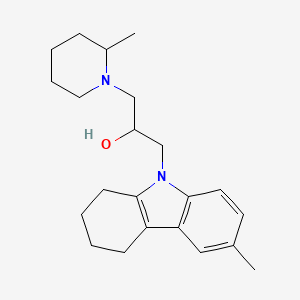![molecular formula C21H14ClN3O4 B11570814 4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11570814.png)
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of 4-chlorobenzaldehyde with glycine to form the imidazolidinone ring.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with a suitable pyrrole derivative.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone or pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: A simpler analog that lacks the imidazolidinone and chlorophenyl groups.
Indole Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
4-(2-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid is unique due to its combination of aromatic, pyrrole, and imidazolidinone structures, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H14ClN3O4 |
|---|---|
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
4-[2-[(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H14ClN3O4/c22-14-5-9-16(10-6-14)25-19(26)18(23-21(25)29)12-17-2-1-11-24(17)15-7-3-13(4-8-15)20(27)28/h1-12H,(H,23,29)(H,27,28)/b18-12+ |
Clave InChI |
LGGQLLZWDFVEOL-LDADJPATSA-N |
SMILES isomérico |
C1=CN(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
SMILES canónico |
C1=CN(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11570736.png)
![methyl 4-{(Z)-[3-(3-methylphenyl)-5-oxo[1,3]thiazolo[2,3-c][1,2,4]triazol-6(5H)-ylidene]methyl}benzoate](/img/structure/B11570739.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11570742.png)

![2-[4-(diphenylmethyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11570754.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570758.png)
![2,5-dimethoxy-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]aniline](/img/structure/B11570786.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570788.png)
![2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11570790.png)
![6-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570793.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-propoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570807.png)
![7-Fluoro-1-(2-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570809.png)
![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11570817.png)
![(6Z)-6-(2-bromobenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11570821.png)
